N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15015375
InChI: InChI=1S/C11H17N3O2S/c1-7(2)6-9-13-14-11(17-9)12-10(15)8-4-3-5-16-8/h7-8H,3-6H2,1-2H3,(H,12,14,15)
SMILES:
Molecular Formula: C11H17N3O2S
Molecular Weight: 255.34 g/mol

N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide

CAS No.:

Cat. No.: VC15015375

Molecular Formula: C11H17N3O2S

Molecular Weight: 255.34 g/mol

* For research use only. Not for human or veterinary use.

N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)tetrahydrofuran-2-carboxamide -

Specification

Molecular Formula C11H17N3O2S
Molecular Weight 255.34 g/mol
IUPAC Name N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide
Standard InChI InChI=1S/C11H17N3O2S/c1-7(2)6-9-13-14-11(17-9)12-10(15)8-4-3-5-16-8/h7-8H,3-6H2,1-2H3,(H,12,14,15)
Standard InChI Key LCVCWUOETXLORX-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1=NN=C(S1)NC(=O)C2CCCO2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features:

  • A 1,3,4-thiadiazole ring substituted with an isobutyl group at position 5.

  • A tetrahydrofuran-2-carboxamide group linked to the thiadiazole’s nitrogen at position 2.

The IUPAC name, N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide, reflects this arrangement. Key structural identifiers include:

PropertyValue
Molecular FormulaC₁₁H₁₇N₃O₂S
Molecular Weight255.34 g/mol
Canonical SMILESCC(C)CC1=NN=C(S1)NC(=O)C2CCCO2
InChI KeyLCVCWUOETXLORX-UHFFFAOYSA-N

The isobutyl group enhances lipophilicity, potentially improving membrane permeability, while the THF ring introduces conformational rigidity .

Spectroscopic and Computational Data

  • Infrared (IR) Spectroscopy: Expected peaks include N-H stretching (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C-S (~680 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Isobutyl protons (δ 0.9–1.1 ppm), THF protons (δ 1.6–2.2 ppm), and amide NH (δ 8.2 ppm) .

    • ¹³C NMR: Carbonyl carbon (δ ~170 ppm), thiadiazole carbons (δ 150–160 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 255.34 and fragment ions at m/z 167 (THF-carboxamide) and m/z 88 (isobutyl-thiadiazole).

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis involves a two-step process:

Step 1: Formation of 5-Isobutyl-1,3,4-thiadiazol-2-amine

  • Condensation: Isobutyraldehyde reacts with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate.

  • Cyclization: Oxidative cyclization using bromine or iodine yields the 5-isobutyl-1,3,4-thiadiazol-2-amine.

Step 2: Amide Coupling

  • Activation: Tetrahydrofuran-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.

  • Coupling: The acyl chloride reacts with 5-isobutyl-1,3,4-thiadiazol-2-amine in the presence of a base (e.g., triethylamine) to yield the final product .

Optimization Challenges

  • Yield: Reported yields range from 45% to 62%, limited by side reactions during cyclization.

  • Purity: Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the compound from byproducts like N-acetyl derivatives .

Biological Activities and Mechanisms

Thiadiazole Pharmacophore

Thiadiazoles inhibit enzymes via metal coordination (e.g., zinc in matrix metalloproteinases) or hydrogen bonding with active-site residues . For example:

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis by binding to penicillin-binding proteins .

  • Anticancer Potential: Induction of apoptosis via caspase-3 activation observed in analogs .

Role of the Tetrahydrofuran Moiety

The THF ring may:

  • Enhance bioavailability by increasing water solubility via hydrogen bonding.

  • Stabilize binding conformations through ring puckering effects.

Research Gaps and Future Directions

  • In Vivo Studies: No pharmacokinetic or toxicity data exist for this specific compound.

  • Structure-Activity Relationships (SAR): Modifying the isobutyl or THF groups could optimize potency .

  • Computational Modeling: Molecular docking studies against targets like DNA gyrase or COX-2 are warranted .

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